

Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Isobutoxy-3-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Isobutoxy-3-methoxybenzoic acid**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **4-Isobutoxy-3-methoxybenzoic acid** in research and development settings.

Chemical Structure and Properties

4-Isobutoxy-3-methoxybenzoic acid belongs to the class of aromatic carboxylic acids. Its structure features a benzoic acid core substituted with a methoxy group at the C3 position and an isobutoxy group at the C4 position.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol [1]
IUPAC Name	4-Isobutoxy-3-methoxybenzoic acid
InChI Key	SBHFJHQZDLFTD-UHFFFAOYSA-N [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Isobutoxy-3-methoxybenzoic acid**. These predictions are derived from the analysis of similar compounds, including various methoxybenzoic and alkoxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~7.5 - 7.7	Multiplet	2H	Aromatic (H-2, H-6)
~6.9 - 7.1	Doublet	1H	Aromatic (H-5)
~3.9	Singlet	3H	-OCH ₃
~3.8	Doublet	2H	-OCH ₂ (isobutoxy)
~2.0 - 2.2	Multiplet	1H	-CH (isobutoxy)
~1.0	Doublet	6H	-CH(CH ₃) ₂ (isobutoxy)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~167 - 170	-COOH
~150 - 155	Aromatic (C-4)
~147 - 150	Aromatic (C-3)
~122 - 125	Aromatic (C-1)
~115 - 120	Aromatic (C-6)
~112 - 115	Aromatic (C-2)
~110 - 113	Aromatic (C-5)
~74 - 76	-OCH ₂ (isobutoxy)
~55 - 57	-OCH ₃
~28 - 30	-CH (isobutoxy)
~19 - 21	-CH(CH ₃) ₂ (isobutoxy)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2960-2850	Medium-Strong	C-H stretch (aliphatic)
1680-1710	Strong	C=O stretch (carboxylic acid)
1590-1615	Medium	C=C stretch (aromatic)
1250-1300	Strong	C-O stretch (aryl ether)
1020-1075	Medium	C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
224	High	[M] ⁺ (Molecular ion)
209	Medium	[M - CH ₃] ⁺
168	High	[M - C ₄ H ₈] ⁺ or [M - C ₄ H ₉ O + H] ⁺
151	Medium	[M - C ₄ H ₉ O] ⁺
135	Medium	[Fragment from cleavage of ether linkages]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isobutoxy-3-methoxybenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$.

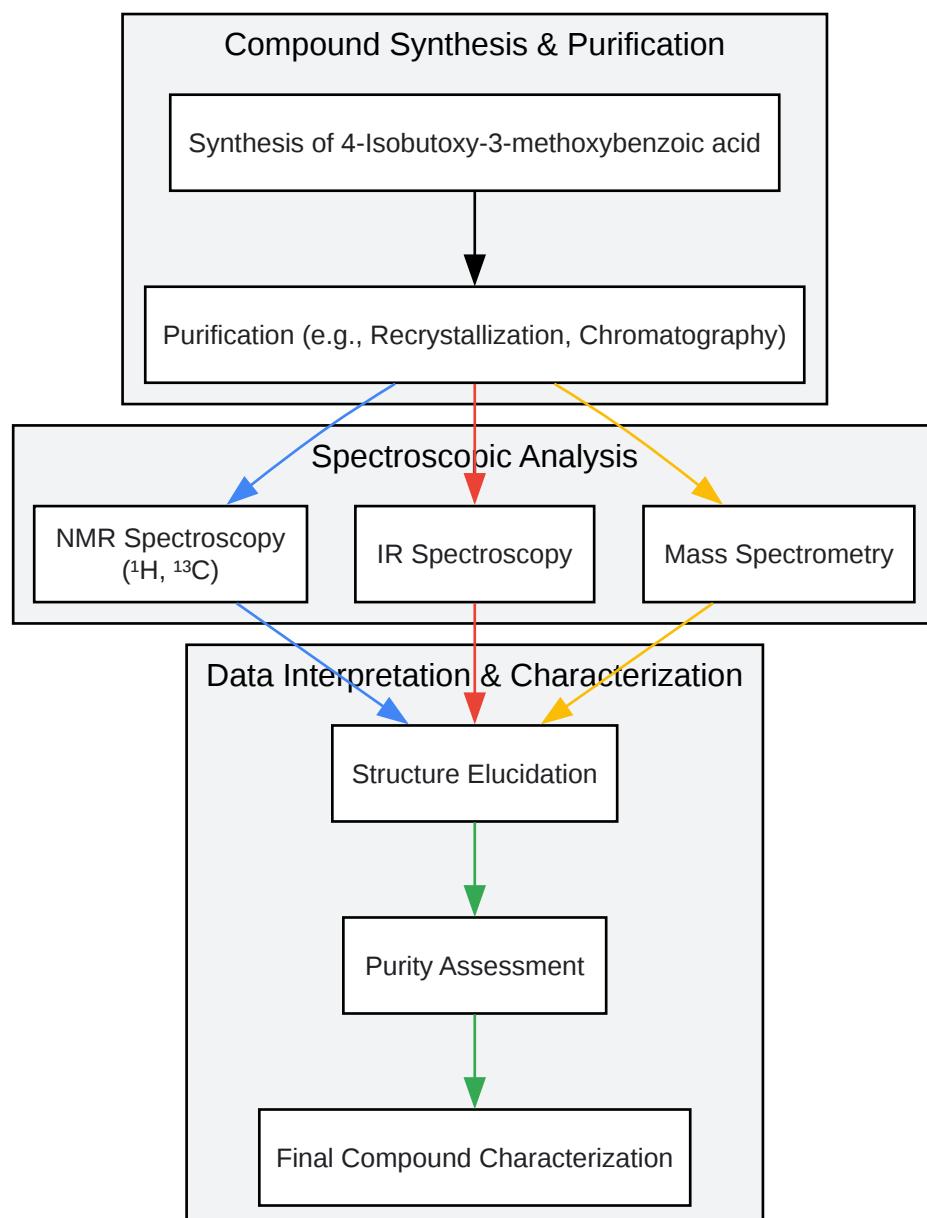
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.
 - ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Spectra can be acquired in both positive and negative ion modes.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Isobutoxy-3-methoxybenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-Isobutoxy-3-methoxybenzoic acid**. Experimental verification is essential to confirm these predictions and to establish a definitive analytical profile for this compound.

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References

- 1. 4-Isobutoxy-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
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